molecular formula C9H9ClOS B1338899 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride CAS No. 95461-22-6

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride

Cat. No.: B1338899
CAS No.: 95461-22-6
M. Wt: 200.69 g/mol
InChI Key: AUTYFGHABWCHOO-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride is a chemical compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: It can be reduced to form the corresponding alcohol or thiol using reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor binding studies.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride can be compared with similar compounds such as:

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTYFGHABWCHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536164
Record name 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95461-22-6
Record name 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride
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Reactant of Route 4
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride
Reactant of Route 5
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride
Reactant of Route 6
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride

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